molecular formula C14H17NO5 B3080559 (S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester CAS No. 1086703-01-6

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B3080559
CAS No.: 1086703-01-6
M. Wt: 279.29 g/mol
InChI Key: XESHSBTYZIUPPF-NSHDSACASA-N
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Description

(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of D-ribo-phytosphingosine : This compound has been used in the synthesis of D-ribo-phytosphingosine, a sphingolipid important in cell membrane structure. The synthesis involves alpha-hydroxyallylation of the Garner aldehyde and microwave-enhanced cross metathesis as key steps (Lombardo et al., 2006).

  • Preparation of Depsipeptide : It has also been involved in the synthesis of enantiopure L-N-tert-butyloxycarbonyl-N-methyl-β-hydroxyvaline, a compound used in the preparation of a depsipeptide (Dettwiler et al., 2005).

  • Synthesis of Antitumor Agents : This compound is used in the synthesis of functionalized amino acid derivatives which have been evaluated for their in vitro cytotoxicity against human cancer cell lines. Some of these derivatives have shown promising results in treating ovarian and oral cancers, highlighting their potential as anticancer agents (Kumar et al., 2009).

  • Synthesis of Chiral Auxiliaries : It's used in the synthesis of N-(tert-Butoxycarbonyl)-L-valine methyl ester, a chiral auxiliary important in organic synthesis (Brenner et al., 2003).

  • Synthesis of Isothiazole Derivatives : This compound is also involved in the synthesis of esters derived from isoxazole and isothiazole carboxylic acids. These compounds are synthesized using natural alcohols and their synthetic analogs, such as thymol (Petkevich et al., 2014).

  • Production of Homochiral Amino Acid Derivatives : This compound has been used in the hydroformylation process to produce homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

  • Manufacturing of N,O-Protected-(S)-2-methylserine : It is used in the manufacturing of N,O-protected-(S)-2-methylserine, a compound used in the production of pharmaceuticals (Anson et al., 2011).

  • Construction of Pseudopeptide Foldamers : This compound serves as a building block for the construction of pseudopeptide foldamers, which have potential applications in various fields, including drug development (Tomasini et al., 2003).

Properties

IUPAC Name

tert-butyl (4S)-4-(4-hydroxyphenyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-8-19-12(17)11(15)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESHSBTYZIUPPF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1COC(=O)C1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1COC(=O)[C@@H]1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 2
(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 3
(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 4
(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 5
(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(S)-4-(4-Hydroxy-phenyl)-5-oxo-oxazolidine-3-carboxylic acid tert-butyl ester

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